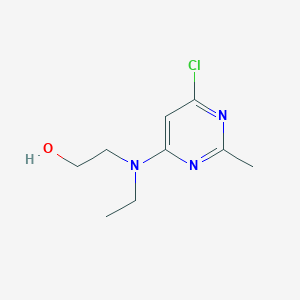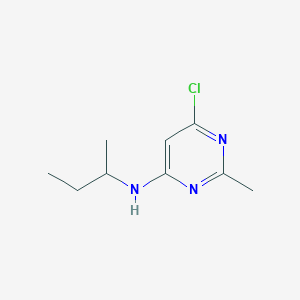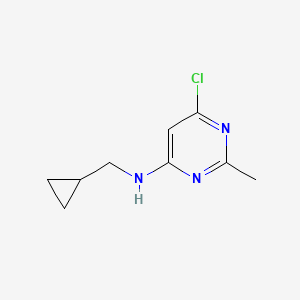![molecular formula C10H19NO2 B1467589 (3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol CAS No. 1568255-97-9](/img/structure/B1467589.png)
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organocatalysis and Asymmetric Synthesis
One of the primary scientific research applications of pyrrolidine derivatives involves their role as chiral organocatalysts. For example, derivatives of pyrrolidine have been found effective in catalyzing asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. This catalytic activity is attributed to the formation of hydrogen bonds between the catalyst and the reactants, such as β-nitrostyrene, showcasing the importance of these compounds in facilitating enantioselective synthesis (Cui Yan-fang, 2008).
Nucleic Acids Research
Pyrrolidine derivatives have also been investigated for their interactions with nucleic acids. For instance, the incorporation of certain pyrrolidine moieties into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs) has been studied. These modifications induced slight destabilization in INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, highlighting the compound's potential in the study of nucleic acid structures and functions (V. Filichev, E. Pedersen, 2003).
Synthesis of Bioactive Molecules
The versatility of pyrrolidine derivatives extends to the synthesis of bioactive molecules. Research has demonstrated the synthesis of various derivatives by introducing different substituents, which is significant for creating new medicinal molecules with improved biological activity. These studies underscore the compound's role in developing pharmaceuticals and understanding their mechanisms of action (D. D. Rubtsova et al., 2020).
Spectroscopic Studies
Spectroscopic studies of pyrrolidine derivatives provide insights into their structural and conformational properties. For example, research on 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols has explored their conformation through infrared and NMR spectroscopy, contributing to our understanding of pharmacologically interesting compounds (I. Iriepa et al., 2001).
Glycosidase Inhibition
Further research into 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one has shown significant inhibitory activities toward various glycosidases. This indicates the potential of these compounds in developing treatments for diseases related to glycosidase activity, such as diabetes and cancer (F. Popowycz et al., 2004).
Propiedades
IUPAC Name |
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-3-6-11(7-9)8-10(13)4-1-2-5-10/h9,12-13H,1-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCYPCGCXLKAC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CN2CC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


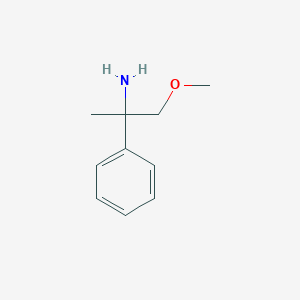

![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)

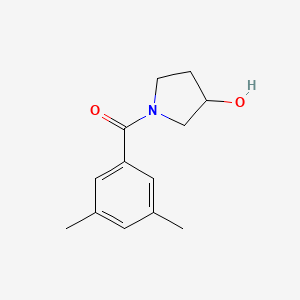
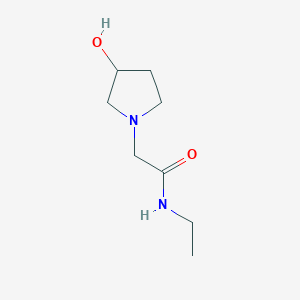

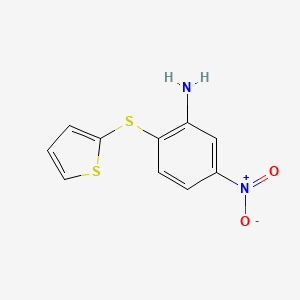
amine](/img/structure/B1467521.png)

